molecular formula C9H21ClN2O B555168 L-Valine t-butylamide hydrochloride CAS No. 70421-65-7

L-Valine t-butylamide hydrochloride

Cat. No.: B555168
CAS No.: 70421-65-7
M. Wt: 208.73 g/mol
InChI Key: DYVSNFCPWQDKIJ-FJXQXJEOSA-N
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Description

L-Valine t-butylamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine t-butylamide hydrochloride can be synthesized through the amidation of L-valine with tert-butylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

L-Valine t-butylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-Valine t-butylamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development and delivery systems.

    Industry: Utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of L-Valine t-butylamide hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolism by interacting with enzymes and other proteins involved in these processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • L-Valine methyl ester hydrochloride
  • L-Alanine tert-butyl ester hydrochloride
  • L-Phenylalanine tert-butyl ester hydrochloride
  • L-Leucine methyl ester hydrochloride

Uniqueness

L-Valine t-butylamide hydrochloride is unique due to its specific structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its role in protein synthesis and metabolism distinguish it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSNFCPWQDKIJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628439
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70421-65-7
Record name N-tert-Butyl-L-valinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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